Cas no 13901-38-7 (3-(2-Ethylpiperidin-1-yl)propan-1-amine)

3-(2-Ethylpiperidin-1-yl)propan-1-amine is a tertiary amine derivative featuring a piperidine core with an ethyl substituent at the 2-position and a propylamine side chain. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as a building block in the synthesis of bioactive molecules. The presence of both a piperidine ring and an amine-terminated alkyl chain enhances its utility as an intermediate in medicinal chemistry, particularly for the development of CNS-targeting agents or ligands for receptor modulation. Its well-defined structure and reactivity profile make it a valuable candidate for further functionalization and optimization in drug discovery.
3-(2-Ethylpiperidin-1-yl)propan-1-amine structure
13901-38-7 structure
商品名:3-(2-Ethylpiperidin-1-yl)propan-1-amine
CAS番号:13901-38-7
MF:C10H22N2
メガワット:170.29508
MDL:MFCD03001140
CID:96654
PubChem ID:4117479

3-(2-Ethylpiperidin-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-Ethylpiperidin-1-yl)propan-1-amine
    • 1-Piperidinepropanamine, 2-ethyl-
    • 2-ethyl-1-Piperidinepropanamine
    • 1-Piperidinepropanamine,2-ethyl
    • HMS1378B03
    • AKOS BBV-002533
    • UKRORGSYN-BB BBV-002533
    • 3-(2-ethyl-1-piperidyl)propylamine
    • N-(3-Aminopropyl)-2-ethylpiperidine
    • 3-(2-ethyl-1-piperidyl)propan-1-amine
    • 3-(2-Ethyl-piperidin-1-yl)-propylamine
    • 3-(2-ethyl-1-piperidinyl)propan-1-amine
    • CS-0318547
    • SB41437
    • LS-02577
    • AKOS016045205
    • A1-52282
    • FT-0691160
    • DTXSID20399504
    • SCHEMBL3324410
    • 13901-38-7
    • F70112
    • MFCD03001140
    • AKOS000123808
    • 3-(2-ethyl-piperidine-1-yl)-propylamine
    • 3-(2-Ethyl-1-piperidinyl)-1-propanamine, AldrichCPR
    • ChemDiv2_003193
    • 3-(2-ethylpiperidin-1-yl)propan-1-amine F
    • OTAVA-BB 7020210311
    • MDL: MFCD03001140
    • インチ: InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3
    • InChIKey: BVQNBPJFOANOTF-UHFFFAOYSA-N
    • ほほえんだ: CCC1CCCCN1CCCN

計算された属性

  • せいみつぶんしりょう: 170.17800
  • どういたいしつりょう: 170.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 29.3Ų

じっけんとくせい

  • 密度みつど: 0.9±0.1 g/cm3
  • ふってん: 233.0±8.0 °C at 760 mmHg
  • フラッシュポイント: 91.2±13.6 °C
  • PSA: 29.26000
  • LogP: 2.23790
  • じょうきあつ: 0.1±0.5 mmHg at 25°C

3-(2-Ethylpiperidin-1-yl)propan-1-amine セキュリティ情報

3-(2-Ethylpiperidin-1-yl)propan-1-amine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(2-Ethylpiperidin-1-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B438495-50mg
3-(2-ethylpiperidin-1-yl)propan-1-amine
13901-38-7
50mg
$ 135.00 2022-06-07
abcr
AB369845-5 g
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; .
13901-38-7 95%
5g
€907.00 2023-06-20
abcr
AB369845-500mg
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; .
13901-38-7 95%
500mg
€269.00 2025-02-13
abcr
AB369845-5g
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; .
13901-38-7 95%
5g
€877.00 2025-02-13
A2B Chem LLC
AA59455-1g
3-(2-Ethylpiperidin-1-yl)propan-1-amine
13901-38-7 >95%
1g
$509.00 2024-04-20
abcr
AB369845-500 mg
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; .
13901-38-7 95%
500MG
€254.60 2023-02-20
abcr
AB369845-1 g
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; .
13901-38-7 95%
1g
€322.50 2023-06-20
abcr
AB369845-1g
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; .
13901-38-7 95%
1g
€317.00 2025-02-13
Ambeed
A346908-5g
3-(2-Ethylpiperidin-1-yl)propan-1-amine
13901-38-7 95+%
5g
$994.0 2024-04-24
A2B Chem LLC
AA59455-10g
3-(2-Ethylpiperidin-1-yl)propan-1-amine
13901-38-7 >95%
10g
$1412.00 2024-04-20

3-(2-Ethylpiperidin-1-yl)propan-1-amine 関連文献

3-(2-Ethylpiperidin-1-yl)propan-1-amineに関する追加情報

Professional Introduction to 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS No. 13901-38-7)

3-(2-Ethylpiperidin-1-yl)propan-1-amine, a compound with the chemical formula C10H20N2, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of 3-(2-Ethylpiperidin-1-yl)propan-1-amine features a piperidine ring substituted with an ethyl group at the 2-position and an amine functional group at the 1-position, linked to a propyl chain. This configuration imparts distinct chemical and pharmacological characteristics that make it a valuable scaffold for medicinal chemists.

The CAS number 13901-38-7 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and databases. Its synthesis involves multi-step organic reactions, typically starting from readily available precursors such as 2-bromoethylamine and ethylpiperidine. The reaction pathway often includes nucleophilic substitution and condensation steps, highlighting the compound's synthetic accessibility. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.

In recent years, 3-(2-Ethylpiperidin-1-yl)propan-1-amine has been explored for its potential in various therapeutic areas. One of the most promising applications is in the development of central nervous system (CNS) drugs. The piperidine moiety is known for its ability to cross the blood-brain barrier, making it an attractive scaffold for neuroactive compounds. Preliminary studies have suggested that derivatives of this molecule may exhibit properties relevant to treating neurological disorders such as depression and anxiety.

Moreover, the amine functional group in 3-(2-Ethylpiperidin-1-yl)propan-1-amine provides a versatile site for further chemical modification. This allows medicinal chemists to introduce additional pharmacophores or tags, enhancing the compound's efficacy or selectivity. For instance, modifications at the propyl chain can influence solubility and metabolic stability, while alterations at the piperidine ring can fine-tune receptor binding affinity.

The pharmaceutical industry has shown considerable interest in this compound due to its potential as a lead molecule. Several research groups have reported novel analogs derived from 3-(2-Ethylpiperidin-1-yl)propan-1-amine, demonstrating its versatility in drug design. These studies often involve high-throughput screening (HTS) to identify compounds with desired pharmacological profiles. The outcomes of these screenings have provided valuable insights into optimizing the molecular structure for improved therapeutic outcomes.

Recent advancements in computational chemistry have further accelerated the exploration of 3-(2-Ethylpiperidin-1-yl)propan-1-amine. Molecular docking simulations and quantum mechanical calculations allow researchers to predict binding interactions with biological targets with high accuracy. These computational methods complement experimental approaches by providing rapid assessments of molecular interactions, thereby expediting the drug discovery process.

The synthetic pathways for 3-(2-Ethylpiperidin-1-yl)propan-1-amine have also been optimized for scalability and cost-effectiveness. Continuous flow chemistry techniques have been employed to enhance reaction efficiency and yield. Such innovations are crucial for transitioning promising candidates into clinical development phases, where large-scale production becomes necessary.

In conclusion, 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS No. 13901-38-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, synthetic accessibility, and diverse applications make it a cornerstone in drug development efforts aimed at treating neurological and other diseases. As research continues to uncover new therapeutic possibilities, this molecule is poised to play an increasingly important role in modern medicine.

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